molecular formula C18H18N4O5S B2373538 methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate CAS No. 1040647-24-2

methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate

Cat. No.: B2373538
CAS No.: 1040647-24-2
M. Wt: 402.43
InChI Key: RAUSNKPQWIQCLV-UHFFFAOYSA-N
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Description

Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry

Scientific Research Applications

The scientific research applications of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate are extensive:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its reactivity makes it useful in probing biochemical pathways and interactions within cells.

  • Industry: Utilized in creating specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrazolo[3,4-d]pyrimidine scaffold, followed by oxidation and sulfonation processes to introduce the dioxidotetrahydrothiophen moiety. Reaction conditions often require controlled temperatures and specific catalysts to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using flow chemistry techniques, which allow for the continuous production of intermediates and final products. These methods increase efficiency and reduce the risk of side reactions. Large-scale reactions are typically conducted in automated reactors, with precise control over reaction parameters to maximize output and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate can undergo oxidation to form various oxo-derivatives.

  • Reduction: Reduction reactions can convert the oxo-groups into hydroxyl groups, altering the compound's properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to modify the compound's reactivity and solubility.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substituents: Halogenated compounds and other nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo-derivatives.

  • Reduction: Production of hydroxylated compounds.

  • Substitution: Diverse functionalized derivatives with potential therapeutic benefits.

Mechanism of Action

The mechanism by which methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular functions.

  • Pathways Involved: It may influence signaling pathways, such as kinase signaling cascades, by binding to specific proteins and modulating their function.

Comparison with Similar Compounds

  • Methyl 4-((4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate

  • Methyl 4-((1H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)benzoate

Unique Features:

  • The presence of the dioxidotetrahydrothiophen moiety distinguishes methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate from its counterparts, potentially enhancing its biochemical reactivity and specificity.

This comparison highlights the uniqueness of this compound, particularly in its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-[[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-27-18(24)13-4-2-12(3-5-13)9-21-11-19-16-15(17(21)23)8-20-22(16)14-6-7-28(25,26)10-14/h2-5,8,11,14H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSNKPQWIQCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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